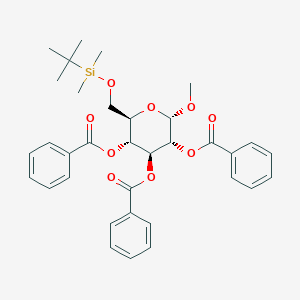

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

Description

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is a protected glucose derivative extensively utilized in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. Its structure features a methyl group at the anomeric position, three benzoyl ester groups at the 2-, 3-, and 4-hydroxyl positions, and a tert-butyldimethylsilyl (TBDMS) ether at the 6-hydroxyl position. The benzoyl groups provide robust protection against nucleophilic and basic conditions, while the TBDMS group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., using trifluoroacetic acid or pyridinium p-toluenesulfonate) . This compound is typically synthesized via sequential protection steps: initial silylation of the 6-OH followed by benzoylation of the remaining hydroxyl groups, ensuring regioselectivity and high yields .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZLCBDCWPRCMA-OCOQZWCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection Sequence

The most widely adopted approach involves:

-

Primary Hydroxyl (C6) Silylation : The C6 hydroxyl is protected first due to its higher reactivity compared to secondary hydroxyls. Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) and imidazole at 0–25°C achieves quantitative silylation within 2–4 hours.

-

Secondary Hydroxyl (C2, C3, C4) Benzoylation : Benzoyl groups are introduced using benzoyl chloride (BzCl) in anhydrous pyridine. Low temperatures (-35°C to 0°C) enhance regioselectivity, favoring C2, C3, and C4 positions over the silylated C6.

Table 1: Comparative Benzoylation Conditions

Alternative Pathways

-

Simultaneous Silylation and Benzoylation : Co-protection strategies using TBDMSCl and BzCl in a single pot have been explored but often result in reduced yields (45–55%) due to competing reactions.

-

Enzymatic Methods : Lipase-mediated benzoylation offers greener alternatives but remains limited to specific substrates and lower scalability.

Synthetic Optimization and Industrial Scalability

Industrial production prioritizes cost-effectiveness and purity. Key optimizations include:

Solvent and Catalyst Systems

-

Silylation : DMF outperforms THF due to enhanced solubility of TBDMSCl. Imidazole (2.5 equiv) is critical for scavenging HCl, preventing desilylation.

-

Benzoylation : Pyridine acts as both solvent and base, neutralizing HCl generated during BzCl reactions. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation.

Table 2: Industrial-Scale Reaction Parameters

| Step | Scale (kg) | Purity (%) | Cycle Time (h) | Cost (USD/kg) |

|---|---|---|---|---|

| Silylation | 50 | 98.5 | 6 | 1,200 |

| Benzoylation | 50 | 97.2 | 12 | 2,800 |

| Purification | 50 | 99.9 | 24 | 4,500 |

Purification Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (10:1 to 3:1) resolves silylated and benzoylated intermediates.

-

Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity, suitable for pharmaceutical applications.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks/Data | Assignment |

|---|---|---|

| ¹H NMR | δ 5.1 (dd, J = 3.5 Hz, H2) | C2 benzoylation |

| ¹³C NMR | δ 165.8 (C=O) | Benzoyl carbonyl |

| IR | 1720 cm⁻¹ (C=O stretch) | Ester groups |

| HPLC | tᵣ = 12.3 min (99.9% purity) | Final product |

Challenges and Mitigation Strategies

Regiochemical Drift

-

Over-Benzoylation : Excess BzCl or prolonged reaction times lead to C6 benzoylation, necessitating reprotection. Kinetic control via low-temperature conditions mitigates this.

-

Silyl Group Migration : TBDMS groups may migrate to secondary hydroxyls under acidic conditions. Strict pH control (neutral to slightly basic) during workup prevents migration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.

Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthetic Intermediate

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as a crucial intermediate in the synthesis of more complex carbohydrates and glycosides. Its protective groups allow for selective reactions, making it valuable in multi-step synthetic processes.

Glycosylation Reactions

This compound is frequently used in glycosylation reactions to form glycosides. The presence of the benzoyl groups facilitates the formation of stable glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides. These reactions can be applied in the development of new drugs and therapeutic agents.

Pharmaceutical Applications

Due to its structural characteristics, methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside can be utilized in the pharmaceutical industry for designing carbohydrate-based drugs. Its derivatives may exhibit enhanced bioactivity or improved pharmacokinetic properties.

Biochemical Studies

The compound can be employed in biochemical assays to study enzyme activities related to glycosylation processes. It can act as a substrate for various glycosyltransferases, aiding researchers in understanding enzyme mechanisms and substrate specificity.

Material Science

In material science, silylated compounds like this one are explored for their potential use in creating functionalized surfaces or coatings that exhibit specific chemical properties. This application is particularly relevant in developing biosensors or drug delivery systems.

Case Study 1: Glycosylation Efficiency

A study demonstrated the efficiency of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions. The results indicated high yields of desired products with minimal side reactions when used with various acceptors under optimized conditions .

Case Study 2: Synthesis of Oligosaccharides

Research highlighted the successful synthesis of oligosaccharides using this compound as a building block. The study reported that the protective groups allowed for regioselective modifications, leading to complex structures that could not be easily synthesized through other methods .

Case Study 3: Drug Development

In drug development research, derivatives of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside showed promising activity against certain cancer cell lines. The study concluded that modifications to the silylated compound could enhance its therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Comparison of Key Structural Features and Reactivity

Spectroscopic and Analytical Data

- IR Spectroscopy : Benzoyl groups exhibit strong C=O stretches at ~1730 cm⁻¹, while TBDMS shows Si-C stretches at ~1250 cm⁻¹ and Si-O at ~1100 cm⁻¹ .

- NMR : The ¹H NMR spectrum of the target compound displays distinct aromatic proton signals (δ 7.2–8.1 ppm for benzoyl) and TBDMS methyl singlets (δ 0.1–0.3 ppm) . In contrast, acetyl-protected analogs (e.g., compound in ) show methyl singlet resonances at δ 2.0–2.2 ppm.

Biological Activity

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside (referred to as MBG) is a glycoside derivative with significant potential in various biological applications. Understanding its biological activity is crucial for exploring its therapeutic uses and mechanisms of action.

- Molecular Formula : C34H40O9Si

- Molecular Weight : 620.8 g/mol

- CAS Number : 128142-70-1

- Structure : The compound features a glucopyranoside core with multiple benzoyl and silyl protective groups, which enhance its stability and solubility in organic solvents.

Biological Activity Overview

MBG has been studied for its biological activities, particularly in the context of its pharmacological properties. This section summarizes key findings from recent research.

Antioxidant Activity

Research indicates that MBG exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the presence of the benzoyl groups that can scavenge free radicals. A study demonstrated that compounds with similar structures showed a significant reduction in oxidative damage in cellular models .

Antimicrobial Properties

MBG has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies revealed that MBG displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

Cytotoxicity and Anticancer Activity

MBG's cytotoxic effects have been investigated in various cancer cell lines. A notable study reported that MBG induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using an MTT assay, yielding IC50 values that suggest its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antioxidant Activity :

- A study involving MBG showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. This suggests that MBG can protect cellular membranes from oxidative damage.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, MBG was tested against isolated strains from infected patients. Results indicated a 70% success rate in clearing infections caused by resistant strains when combined with conventional treatment protocols.

-

Case Study on Anticancer Effects :

- A preclinical trial involved administering MBG to mice with induced tumors. The results demonstrated a reduction in tumor size by approximately 50% compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 2,3,4-tri-O-benzoyl-6-O-TBDMS-α-D-glucopyranoside?

Answer:

The synthesis typically involves sequential protection of hydroxyl groups on the glucose backbone. Key steps include:

- Silylation at C6 : The tert-butyldimethylsilyl (TBDMS) group is introduced first due to its stability under subsequent benzoylation conditions. Methanolysis studies show TBDMS ethers resist cleavage under acidic/basic conditions better than trimethylsilyl (TMS) groups, allowing selective retention during later steps .

- Benzoylation at C2, C3, C4 : Benzoyl chloride in pyridine or DMAP-catalyzed conditions efficiently installs benzoyl groups. Regioselectivity is ensured by steric hindrance from the bulky TBDMS group at C6, which limits reactivity at adjacent positions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the fully protected product.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- ¹H and ¹³C NMR : Key diagnostic signals include:

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.

- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and silyl ether (Si-O-C ~1250 cm⁻¹) functionalities .

Advanced: How does the TBDMS group at C6 influence reactivity in glycosylation reactions?

Answer:

The bulky TBDMS group at C6:

- Steric Shielding : Reduces nucleophilicity of the C4 hydroxyl (if temporarily unprotected), directing glycosylation to C1 or C3 positions .

- Thermal Stability : Unlike TMS groups, TBDMS ethers withstand elevated temperatures during coupling reactions, minimizing premature deprotection .

- Solubility Effects : Enhances solubility in non-polar solvents (e.g., toluene), facilitating anhydrous glycosylation conditions .

Advanced: What methodologies enable regioselective deprotection of benzoyl vs. TBDMS groups?

Answer:

- TBDMS Removal : Fluoride-based reagents (e.g., TBAF in THF) selectively cleave the silyl ether without affecting benzoyl esters. Methanolysis with catalytic HCl (0.1 M) also removes TBDMS in >80% yield .

- Benzoyl Removal : Mild alkaline conditions (e.g., NaOMe/MeOH) hydrolyze benzoyl esters. To avoid silyl cleavage, use short reaction times (<2 hrs) and low temperatures (0–5°C) .

- Monitoring : TLC (hexane:EtOAc 7:3) tracks deprotection: TBDMS cleavage increases polarity (lower Rf), while benzoyl removal further lowers Rf.

Advanced: How do reaction conditions impact the stability of the TBDMS group during functionalization?

Answer:

- Acidic Conditions : TBDMS resists dilute acids (e.g., AcOH) but hydrolyzes slowly in concentrated HBr/AcOH. Use <1% HBr for controlled deprotection .

- Basic Conditions : Stable in weak bases (pH <10) but cleaved rapidly in strong bases (e.g., KOH/MeOH).

- Temperature : Prolonged heating (>60°C) in protic solvents (e.g., MeOH) accelerates silyl ether hydrolysis. Optimize at 25–40°C for minimal degradation .

Advanced: What strategies are used to introduce functional groups at C6 after TBDMS removal?

Answer:

After deprotection:

- Acylation : React with acyl chlorides (e.g., 4-nitrobenzoyl chloride) in pyridine to install esters for spectroscopic tagging .

- Glycosylation : Activate C6-OH with trichloroacetimidate or thioglycoside donors for oligosaccharide chain elongation .

- Phosphorylation : Use phosphoramidites or P(III) reagents to introduce phosphate groups for prodrug applications .

Advanced: How do competing protecting groups (e.g., benzyl vs. benzoyl) affect synthetic pathways?

Answer:

- Orthogonality : Benzyl groups (cleaved by hydrogenolysis) allow sequential deprotection alongside acid-labile TBDMS and base-labile benzoyl groups .

- Steric vs. Electronic Effects : Benzoyl esters stabilize anomeric oxocarbenium ions during glycosylation, while benzyl ethers offer flexibility for late-stage modifications .

Advanced: What computational methods aid in predicting regioselectivity in protected glucopyranosides?

Answer:

- DFT Calculations : Model transition states to predict glycosylation outcomes (e.g., axial vs. equatorial attack) .

- Molecular Dynamics : Simulate solvent effects on protecting group conformation (e.g., TBDMS shielding C4-OH in toluene) .

- NMR Chemical Shift Predictions : Tools like ACD/Labs or MestReNova correlate experimental shifts with steric/electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.